ITD-1

TGF-β Signaling Selectivity Profiling SMAD Phosphorylation

ITD-1 uniquely degrades TGFBR2 via proteasome, sparing Activin A for precise TGF-β pathway studies. Distinct from pan-ALK inhibitors, it's essential for cardiomyocyte differentiation in stem cell research.

Molecular Formula C27H29NO3
Molecular Weight 415.5 g/mol
Cat. No. B612151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITD-1
SynonymsITD1;  ITD 1;  ITD-1.
Molecular FormulaC27H29NO3
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C
InChIInChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3
InChIKeyULFUJLFTRWWLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ITD-1: A Selective TGFBR2 Degrader for Controlled Stem Cell Cardiogenesis


ITD-1 (Inducer of TGFβ type II receptor degradation-1) is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway with an IC50 of ~0.4-0.8 μM [1]. It is a synthetic 1,4-dihydropyridine compound (CAS 1099644-42-4) that functions not as a traditional kinase inhibitor but by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2) [1]. This unique mechanism effectively clears the receptor from the cell surface, thereby selectively inhibiting downstream SMAD2/3 phosphorylation [1]. ITD-1 is a valuable tool compound for investigating TGF-β's role in developmental biology, particularly in directing the differentiation of pluripotent stem cells into cardiomyocytes [1].

Why Generic TGF-β Inhibitors Cannot Substitute for ITD-1 in Cardiovascular Differentiation Assays


Standard TGF-β pathway inhibitors, such as SB-431542 and A83-01, function as ATP-competitive kinase inhibitors of the Type I receptor (ALK5/TGFBR1). This mechanism non-selectively blocks signaling from multiple TGF-β superfamily ligands including Activin A and Nodal [1][2]. In contrast, ITD-1 uniquely targets the Type II receptor (TGFBR2) for degradation, resulting in a distinct and highly specific inhibition profile [3]. This mechanistic divergence is critical: while a kinase inhibitor will broadly ablate mesoderm induction, ITD-1's selective degradation of TGFBR2 uniquely uncouples the repression of cardiomyocyte fate from the pathways governing early germ layer formation, leading to a distinct functional outcome not achievable with generic ATP-competitive inhibitors [3].

ITD-1: Quantitative Evidence of Selectivity and Efficacy Over Comparable Inhibitors


Superior TGF-β2 Selectivity of ITD-1 Over SB-431542 and A83-01 in Cellular Assays

ITD-1 demonstrates a high degree of selectivity for the TGF-β2 ligand over Activin A, a key differentiator from pan-kinase inhibitors like SB-431542 and A83-01. While SB-431542 inhibits both TGF-β2 and Activin A signaling with comparable potency (IC50 = 70 nM for TGFBR1 kinase), ITD-1 exhibits a marked preference for blocking TGF-β2-induced SMAD2/3 phosphorylation, with only minimal inhibition of the Activin A pathway [1].

TGF-β Signaling Selectivity Profiling SMAD Phosphorylation

Direct Comparison of Cardiogenic Efficacy: ITD-1 Outperforms SB-431542 and LY-364947

In a mouse embryonic stem cell (mESC) cardiogenesis assay, treatment with 5 µM ITD-1 from days 3-5 of differentiation resulted in a significantly greater fold-increase in Myh6-GFP positive cardiomyocytes compared to treatment with SB-431542 (SB) or LY-364947 (LY) at the same concentration and time window [1][2].

Stem Cell Biology Cardiomyocyte Differentiation Regenerative Medicine

Enantiomer-Specific Potency: (+)-ITD-1 Exhibits a 2-Fold Higher Activity Than Racemic ITD-1

The (+)-enantiomer of ITD-1 is the active stereoisomer responsible for TGF-β inhibition. A resolved (+)-ITD-1 demonstrates significantly improved potency compared to the racemic mixture, allowing for more potent pathway inhibition at lower concentrations [1].

Medicinal Chemistry Stereochemistry TGF-β Inhibition

Mechanistic Advantage: TGFBR2 Degradation Avoids the Off-Target Kinase Inhibition of ATP-Competitive Inhibitors

Unlike ATP-competitive Type I receptor kinase inhibitors (e.g., SB-431542, LY2157299), ITD-1 does not directly inhibit the kinase activity of TGFBR1 or TGFBR2. Instead, it induces the proteasomal degradation of the Type II receptor (TGFBR2), effectively removing the receptor from the cell surface [1][2]. This mechanism circumvents the potential for off-target kinase inhibition that is common among small molecule kinase inhibitors.

Chemical Biology Mechanism of Action TGF-β Receptor Degradation

Validated Research Applications for ITD-1 in Stem Cell Biology and Beyond


Enhancing Cardiomyocyte Yield from Pluripotent Stem Cells

ITD-1 is optimally used to augment cardiac differentiation protocols. In both mouse and human embryonic stem cells, a temporal treatment with ITD-1 (e.g., days 3-5 of differentiation) during the mesoderm patterning stage selectively blocks TGF-β's repression of cardiogenesis, resulting in a significantly higher yield of functional cardiomyocytes (approximately twice the yield compared to SB-431542) without promoting endothelial or smooth muscle lineages [1]. This application is directly supported by quantitative data showing a ~30% increase in TNNT2+ cardiomyocytes in optimized hESC protocols [1].

Investigating TGF-β-Dependent Repression of Cell Fate

ITD-1 serves as a precise probe to study the role of endogenous TGF-β signaling in repressing specific cell fates. Its high selectivity for TGF-β2 over Activin A (as evidenced by differential inhibition in SMAD2/3 phosphorylation assays) allows researchers to distinguish TGF-β-specific effects from those mediated by related ligands like Activin or Nodal [1]. This is particularly valuable in developmental biology and cancer research where crosstalk between these pathways is complex [2].

Use in Vivo as a TGF-β Signaling Blocker in Disease Models

ITD-1 has demonstrated efficacy in vivo, where it can be used to block TGF-β function. In a mouse model of muscle injury, ITD-1 administration increased myofiber size following CTX-induced damage, validating its use in exploring TGF-β's role in tissue regeneration [1]. Furthermore, ITD-1 partially inhibits TGF-β signaling and renal fibrosis in a unilateral ischemia-reperfusion injury (UIRI) model . These applications are supported by direct experimental evidence, not just extrapolation from in vitro data.

Orthogonal Tool for TGF-β Pathway Validation

Due to its unique mechanism of inducing TGFBR2 degradation rather than inhibiting kinase activity, ITD-1 is an essential orthogonal tool for validating biological findings derived from standard ATP-competitive ALK5 inhibitors (e.g., SB-431542, A83-01). Using both types of inhibitors provides stronger evidence that a phenotype is truly TGF-β-dependent and not due to off-target kinase inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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